
(S)-Isotimolol: Structural Identity,
Physicochemical Profiling, and Analytical

Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: (S)-Isotimolol

CAS No.: 158636-96-5

Cat. No.: B585481 Get Quote

Executive Summary
(S)-Isotimolol (often designated as Impurity B in European Pharmacopoeia) is the critical

regioisomer of the beta-adrenergic antagonist Timolol. Chemically defined as (S)-3-(tert-

butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol, it represents a structural

inversion of the ether and hydroxyl moieties on the propyl chain.

Control of (S)-Isotimolol is paramount in the development of Timolol Maleate ophthalmic and

oral formulations due to its distinct physicochemical properties and potential impact on potency.

This guide provides an authoritative breakdown of its molecular identity, formation

mechanisms, and validated analytical protocols for its detection.

Molecular Identity & Structural Analysis
The primary distinction between Timolol and (S)-Isotimolol lies in the regiochemistry of the

amino-alcohol side chain. While Timolol is a secondary alcohol with a primary ether linkage,

(S)-Isotimolol is a primary alcohol with a secondary ether linkage.

Table 1: Chemical Identification Data
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Parameter Description

Common Name (S)-Isotimolol

Pharmacopoeial Ref.
Timolol Impurity B (EP), Timolol Related

Compound B (USP)

CAS Number 158636-96-5 (S-isomer); 59697-06-2 (racemic)

IUPAC Name
(2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-

1,2,5-thiadiazol-3-yl)oxy]propan-1-ol

Molecular Formula C₁₃H₂₄N₄O₃S

Molecular Weight 316.42 g/mol

Chirality
(S)-Enantiomer (retains the chiral configuration

of the precursor)

Structural Feature Regioisomer (Positional Isomer) of Timolol

Structural Comparison Diagram
The following diagram illustrates the connectivity difference, highlighting the "O-migration"

equivalent that defines Isotimolol.

Figure 1: Structural comparison highlighting the regiochemical shift of the thiadiazole ether

linkage.

Physicochemical Profiling
Understanding the physical behavior of (S)-Isotimolol is essential for developing separation

methods. The shift from a secondary to a primary alcohol alters the hydrogen bonding network

and lipophilicity.

Table 2: Comparative Physicochemical Properties
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Property (S)-Timolol (API)
(S)-Isotimolol
(Impurity)

Causal Insight

Alcohol Type Secondary (-CH(OH)-) Primary (-CH₂OH)

Primary alcohols are

generally more

reactive and have

different H-bond donor

accessibility.[1]

LogP (Predicted) ~1.8 - 1.9 ~1.6 - 1.8

Isotimolol is slightly

more polar due to the

exposed primary

hydroxyl group.

pKa (Basic) 9.21 (Amine) ~9.1 - 9.3

The proximity of the

electron-withdrawing

ether oxygen to the

amine in Isotimolol

(beta-position) vs

Timolol (gamma-

position) subtly

influences pKa.

Solubility
Soluble in water,

methanol, ethanol

Soluble in methanol,

acetonitrile; slightly

less soluble in water

than Timolol

Structural packing

differences affect

lattice energy and

solvation.

Melting Point
71-72°C (Base),

200°C (Maleate)
~120-121°C (Base)

Isotimolol base has a

significantly higher

melting point,

indicating stronger

intermolecular

packing.

Formation Mechanism: The Regioselectivity Factor
(S)-Isotimolol is primarily formed during the synthesis of Timolol via a regioselective ring-

opening mechanism. The synthesis typically involves the reaction of a thiadiazole intermediate
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with an epoxide (or equivalent).

Mechanism Description
Standard Route (Timolol): The nucleophile (tert-butylamine) attacks the terminal carbon of

the epoxide (or the thiadiazole oxygen attacks the primary halide), leading to the secondary

alcohol product.

Impurity Pathway (Isotimolol):

Pathway A (Synthesis): If the thiadiazole oxygen attacks the secondary carbon of the

epichlorohydrin equivalent (less favored sterically but possible).

Pathway B (Degradation): Under thermal or acidic stress, the hydroxy-ether motif can

undergo an intramolecular rearrangement (neighboring group participation), shifting the

ether linkage.

Formation Pathway Diagram
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Figure 2: Mechanistic divergence in the synthesis and degradation pathways leading to (S)-
Isotimolol.
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Analytical Characterization
Distinguishing (S)-Isotimolol from Timolol requires high-resolution techniques due to their

identical molecular weight (isobaric) and similar fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)
The European Pharmacopoeia (EP) and USP prescribe Reverse-Phase HPLC (RP-HPLC) for

separation. Isotimolol typically elutes after Timolol in standard C18 methods due to the subtle

hydrophobicity difference of the primary alcohol.

Protocol Summary (Based on EP/USP):

Column: Octadecylsilyl silica gel (C18), 5 µm, 150 mm x 4.6 mm.

Mobile Phase:

Solvent A: Phosphate Buffer pH 3.0.

Solvent B: Acetonitrile / Methanol.[2]

Mode: Gradient or Isocratic (typically ~20-25% Organic).

Detection: UV at 295 nm.[3]

Relative Retention Time (RRT):

Timolol: 1.00

(S)-Isotimolol (Impurity B): ~1.10 - 1.20 (Method dependent).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural confirmation. The shift of the methine (CH) and

methylene (CH₂) protons adjacent to the oxygen atoms provides the fingerprint.
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Proton
Environment

(S)-Timolol (δ ppm,
approx)

(S)-Isotimolol (δ
ppm, approx)

Diagnostic Feature

-CH- (Methine) ~4.1 - 4.2 (CH-OH) ~5.2 - 5.4 (CH-O-Ar)

Key Differentiator: The

methine proton in

Isotimolol is

significantly

deshielded by the

aromatic ether.

-CH₂- (Methylene) ~4.4 (CH₂-O-Ar) ~3.8 (CH₂-OH)

In Isotimolol, the

methylene protons

become shielded as

they are attached to

the alcohol, not the

ether.

Mass Spectrometry (MS)
While both compounds have a parent ion [M+H]⁺ at m/z 317.4, MS/MS fragmentation can

distinguish them based on the stability of the side chain.

Timolol: Loss of the tert-butylamine side chain is the dominant pathway.

Isotimolol: The primary alcohol terminus alters the fragmentation kinetics, often yielding

different ratios of the m/z 261 fragment (loss of t-butyl group).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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